(4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-6-15(22)7-5-14)25-8-10-26(11-9-25)19(28)16-3-2-12-30-16/h2-7,12,17,29H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHPADIGCOCADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 435.9 g/mol. The structure incorporates several functional groups including a piperazine ring, thiazole and triazole moieties, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN5O3S |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | Ethyl 4-[(4-chlorophenyl)(6-hydroxy-2-methyl-thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
| CAS Number | 869343-90-8 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of colon carcinoma cells with an IC50 value of 6.2 μM against HCT-116 cell lines and 27.3 μM against T47D breast cancer cells .
- Antimicrobial Properties : The presence of the thiazole and triazole rings contributes to significant antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions integrating various chemical precursors. Key steps include:
- Formation of the piperazine ring.
- Introduction of the thiazole and triazole moieties through cyclization reactions.
- Final modification to include the furan and chlorophenyl groups.
These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Case Studies
Several studies highlight the efficacy of this compound:
- Study on Anticancer Properties : A recent investigation into the cytotoxicity against breast cancer cells revealed that derivatives of this compound exhibited superior activity compared to traditional chemotherapeutics like cisplatin .
- Antimicrobial Evaluation : In vitro tests have confirmed that derivatives with similar structures show promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Structural Analogues from Evidence
The compound shares structural motifs with several derivatives reported in the evidence:
Key Observations :
- Piperazine Linkage : The target compound and ’s Compound 21 both utilize a piperazine ring connected to a carbonyl group (furan or thiophene), which may enhance solubility and receptor binding .
- Halogen Substitution: The 4-chlorophenyl group in the target compound contrasts with the 3-fluorophenyl in ’s analog.
- Thiazolo-Triazole Core : The 6-hydroxy-2-methyl substitution on the thiazolo-triazole core differentiates it from ’s thiazole-pyrazole-triazole hybrids. Hydroxy groups often contribute to hydrogen bonding, affecting pharmacokinetics .
Physicochemical and Bioactive Properties
- Solubility: The furan-2-yl methanone and piperazine moieties likely enhance aqueous solubility compared to purely aromatic analogs (e.g., ’s compounds) .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions to assemble the thiazolo[3,2-b][1,2,4]triazole core, piperazine linker, and furan/chlorophenyl substituents. Key steps include:
- Ring formation : Cyclization of thiazole and triazole rings under controlled pH and temperature (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay catalyst) .
- Coupling reactions : Amide or alkylation reactions to attach the 4-chlorophenyl and piperazine groups, requiring solvents like DMF or chloroform and catalysts such as triethylamine .
- Purification : Recrystallization in aqueous acetic acid or column chromatography for >95% purity . Critical parameters : Solvent polarity, temperature stability of intermediates, and catalyst load significantly affect yields (reported 60–85%) .
Q. How is structural confirmation achieved post-synthesis?
Analytical workflows include:
- NMR spectroscopy : H and C NMR identify chemical shifts for key groups (e.g., 6-hydroxy triazole proton at δ 10.2–12.5 ppm; furan C=O at ~160 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 509.98 for CHClFNOS) .
- IR spectroscopy : Peaks at 1650–1700 cm confirm carbonyl groups .
Q. What are the recommended solvents and catalysts for its synthesis?
| Step | Solvent | Catalyst | Yield Range |
|---|---|---|---|
| Core cyclization | PEG-400 | Bleaching Earth Clay | 70–80% |
| Piperazine coupling | DMF/Chloroform | Triethylamine | 60–75% |
| Final purification | Aqueous acetic acid | – | >95% purity |
| Solvent choice impacts reaction kinetics; polar aprotic solvents enhance nucleophilic substitution rates . |
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
Statistical optimization (e.g., response surface methodology) evaluates factors like temperature, solvent ratio, and catalyst concentration. For example:
- A Central Composite Design for cyclization steps identified optimal conditions: 75°C, 1:1.2 molar ratio of thiazole to triazole precursor, and 10 wt% catalyst, improving yields by 15% .
- Contour plots reveal non-linear relationships between pH and byproduct formation, enabling precise control .
Q. How to address contradictions in reported bioactivity data (e.g., antifungal vs. anticancer efficacy)?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., Candida albicans ATCC 90028 vs. HCT-116 cancer cells) .
- SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributions to activity .
- Metabolic stability : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : Predict binding to fungal CYP51 (Lanosterol 14α-demethylase) with binding energies < -8.5 kcal/mol, suggesting antifungal activity .
- MD simulations : Analyze piperazine linker flexibility for target engagement (e.g., 10 ns simulations in GROMACS) .
- QSAR models : Correlate logP values (calculated 2.8–3.5) with membrane permeability and bioactivity .
Q. What analytical methods assess its stability under physiological conditions?
- HPLC-MS stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Degradation peaks at 6 hours indicate susceptibility to acidic hydrolysis .
- Thermogravimetric analysis (TGA) : Decomposition onset at 220°C confirms thermal stability during storage .
Data Contradiction Analysis
Example : Conflicting reports on solubility (e.g., "soluble in DMSO" vs. "insoluble in aqueous buffers"):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
